methanone](/img/structure/B4075772.png)
[2-(2,6-dimethyl-4-morpholinyl)-5-nitrophenyl](4-ethoxyphenyl)methanone
Übersicht
Beschreibung
[2-(2,6-dimethyl-4-morpholinyl)-5-nitrophenyl](4-ethoxyphenyl)methanone, also known as DMEM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMEM is a synthetic compound that belongs to the class of nitroaromatic ketones. It has a molecular formula of C22H27N2O5 and a molecular weight of 405.47 g/mol. In
Wirkmechanismus
The mechanism of action of [2-(2,6-dimethyl-4-morpholinyl)-5-nitrophenyl](4-ethoxyphenyl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to decrease the production of pro-inflammatory cytokines in cells. In vivo studies have demonstrated that this compound can reduce inflammation in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [2-(2,6-dimethyl-4-morpholinyl)-5-nitrophenyl](4-ethoxyphenyl)methanone is its versatility in various areas of scientific research. This compound can be used in medicinal chemistry, organic synthesis, and biological imaging applications. Additionally, this compound is a stable compound that can be easily synthesized in high yield and purity. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for [2-(2,6-dimethyl-4-morpholinyl)-5-nitrophenyl](4-ethoxyphenyl)methanone research. One direction is to further investigate the anti-cancer properties of this compound and its potential use in cancer therapy. Another direction is to explore the use of this compound as a fluorescent probe for imaging biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
[2-(2,6-dimethyl-4-morpholinyl)-5-nitrophenyl](4-ethoxyphenyl)methanone has been studied extensively for its potential applications in various areas of scientific research. One of the major areas of research is in the field of medicinal chemistry, where this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. This compound has also been studied for its potential use as a fluorescent probe for imaging biological systems. Additionally, this compound has been investigated for its potential use as a reagent in organic synthesis reactions.
Eigenschaften
IUPAC Name |
[2-(2,6-dimethylmorpholin-4-yl)-5-nitrophenyl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-4-27-18-8-5-16(6-9-18)21(24)19-11-17(23(25)26)7-10-20(19)22-12-14(2)28-15(3)13-22/h5-11,14-15H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMDQLRTWIXVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CC(OC(C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate](/img/structure/B4075690.png)
![N-(3,5-dimethoxyphenyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-nitrobenzamide](/img/structure/B4075692.png)
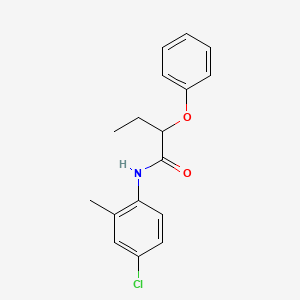
![N-(2-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4075720.png)
![N-(3,5-dimethoxyphenyl)-5-nitro-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B4075737.png)

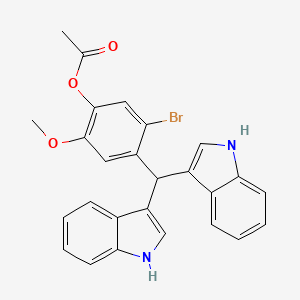
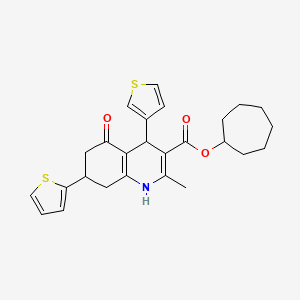
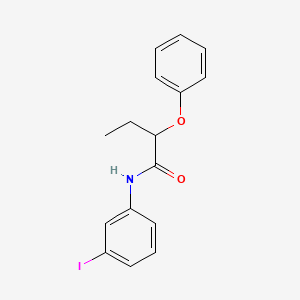
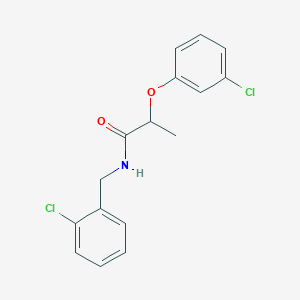
![2-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide](/img/structure/B4075776.png)
![N-cyclohexyl-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4075779.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)pentanamide](/img/structure/B4075793.png)
![3,4-dichloro-N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4075798.png)